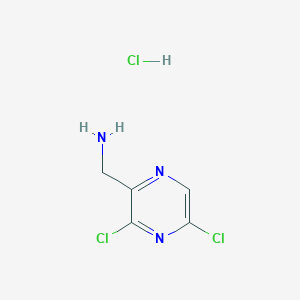
rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis (Rac-Ace-cis) is an amino acid derivative with a variety of applications in scientific research. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly used as a GABA receptor agonist. Rac-Ace-cis has been used in a wide range of scientific studies, including in drug development, in biochemical and physiological research, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis has been used in a variety of scientific research applications. It has been used in drug development studies to investigate the effects of GABA agonists on the central nervous system. It has also been used in biochemical and physiological research to investigate the effects of GABA agonists on neurotransmitter release and receptor activation. This compound has also been used in laboratory experiments to study the effects of GABA agonists on various cellular processes.
Mecanismo De Acción
Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis acts as a GABA agonist, which means that it binds to and activates GABA receptors. By activating GABA receptors, this compound can inhibit neurons and reduce the firing rate of neurons in the brain. This can lead to a variety of effects, including sedation, relaxation, and anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as glutamate and GABA, as well as to activate GABA receptors. It has also been shown to reduce neuronal firing rate and to induce sedation, relaxation, and anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in a laboratory setting. It is also a potent GABA agonist, making it useful for studying the effects of GABA agonists on various cellular processes. However, this compound is not as potent as other GABA agonists, such as muscimol, and may not be suitable for some experiments.
Direcciones Futuras
There are a number of potential future directions for research using rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis. For example, further research could be done to investigate the effects of this compound on other neurotransmitters, such as serotonin and dopamine. Additionally, further research could be done to investigate the effects of this compound on various disease states, such as epilepsy, depression, and anxiety. Finally, further research could be done to investigate the effects of this compound on various types of cells, such as neurons, astrocytes, and glia.
Métodos De Síntesis
Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis can be synthesized by a variety of methods. One method involves the reaction of N-cyclopropylcyclohexanecarboxylic acid with 3-amino-1-propanol in the presence of a palladium catalyst. Another method involves the reaction of N-cyclopropylcyclohexanecarboxylic acid with 2-amino-1-butanol in the presence of a palladium catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide, cis involves the conversion of a cyclohexene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Cyclopropylamine", "Sodium borohydride", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with cyclopropylamine in the presence of sodium borohydride to form the corresponding amine.", "The amine is then reacted with chloroacetyl chloride to form the corresponding amide.", "The amide is then hydrolyzed with sodium hydroxide to form the carboxylic acid.", "The carboxylic acid is then reacted with hydrochloric acid to form the corresponding chloride.", "The chloride is then reacted with ammonia in ethanol to form the desired compound.", "The compound is then purified by recrystallization from diethyl ether and water." ] } | |
Número CAS |
2272588-97-1 |
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.3 |
Pureza |
91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



